9-(4-Thiopentofuranosyl)-9h-purin-6-amine

Description

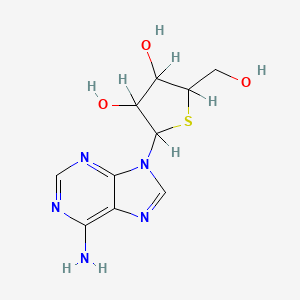

9-(4-Thiopentofuranosyl)-9H-purin-6-amine (CAS 4303-00-8) is a purine nucleoside analog characterized by a sulfur atom replacing the oxygen at the 4'-position of the pentofuranosyl sugar moiety. This structural modification confers unique physicochemical and biological properties, distinguishing it from related compounds. Nucleoside analogs are critical in medicinal chemistry due to their roles in targeting enzymes like adenylyl cyclases (ACs) or mimicking natural nucleotides . This article compares this compound with key analogs, focusing on structural variations, biological activities, and pharmacological implications.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGIJBMOORTVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933896 | |

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0 | |

| Record name | NSC110342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 4'-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine involves several steps. One common method starts with the protection of the thiopentofuranosyl moiety, followed by the coupling with the purine base. The reaction conditions typically involve the use of protecting groups such as methoxytrityl chloride and acetic anhydride in pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar steps as laboratory methods, with optimizations for scale-up, yield, and purity. Green and sustainable methods are often explored to improve the efficiency and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfur atom in the thiopentofuranosyl ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiopentofuranosyl derivatives.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of modified nucleic acids, which are valuable in studying nucleic acid interactions and stability .

Biology: In biological research, 9-(4-Thiopentofuranosyl)-9h-purin-6-amine is used to develop functional oligonucleotides, such as antisense oligonucleotides and aptamers, which can bind to specific RNA or DNA sequences .

Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer treatments. Its modified structure provides enhanced stability and resistance to enzymatic degradation, making it a promising candidate for drug development .

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and diagnostic tools. Its unique properties make it suitable for various applications, including targeted drug delivery and molecular diagnostics .

Mechanism of Action

The mechanism of action of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the termination of nucleic acid chains, inhibition of nucleic acid synthesis, and induction of mutations during replication and transcription . The compound can also inhibit key enzymes involved in nucleic acid metabolism, such as ribonucleotide reductase .

Comparison with Similar Compounds

Key Structural Modifications

The table below summarizes structural differences and biological activities of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine and related compounds:

Mechanistic Insights

- SQ22536 : Inhibits AC by binding to the P-site, reducing cAMP production. Its modest selectivity for AC5 over AC1/2 limits utility in isoform-specific studies .

- Halogenated Analogs (e.g., CAS 15811-32-2): Bulky substituents like chlorobenzoyl groups improve lipophilicity and membrane permeability, enhancing pharmacokinetics .

- 4'-Thio vs.

Pharmacological Implications

- The 4'-thio group in this compound could refine isoform specificity .

- Metabolic Stability : Thio-substituted sugars may resist phosphorylase degradation compared to oxygenated analogs, extending half-life .

Biological Activity

9-(4-Thiopentofuranosyl)-9H-purin-6-amine is a purine derivative notable for its structural uniqueness due to the presence of a thiopentofuranosyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a nucleoside analogue. The incorporation of sulfur into its structure may enhance its reactivity and biological interactions compared to conventional purine derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₅S, with a molecular weight of approximately 286.31 g/mol. Its unique thiol group within the sugar component is believed to play a critical role in its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₅S |

| Molecular Weight | 286.31 g/mol |

| Structural Features | Thiol group in sugar moiety |

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with nucleic acids and enzymes. As a nucleoside analogue, it may exhibit several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Similar to other nucleoside analogues, this compound can interfere with the synthesis of DNA and RNA, potentially leading to antiviral and anticancer effects.

- Enhanced Binding Affinity : The thiol group may enhance binding interactions with biological targets, increasing the efficacy of the compound against pathogens or cancer cells.

- Modulation of Immune Responses : Preliminary studies suggest that compounds with similar structures can modulate immune responses, indicating potential therapeutic applications in immunotherapy.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antiviral Properties : Research indicates that related compounds can inhibit viral replication effectively. The unique structure of this compound may confer similar properties, making it a candidate for antiviral drug development.

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, tests against murine sarcoma S-180 showed promising antitumor activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vitro Cytotoxicity Assays : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to control groups.

- Viral Replication Inhibition : Another study assessed the compound's ability to inhibit replication in specific viral models, showing a dose-dependent response that supports its potential as an antiviral agent.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions starting from purine bases. Key methods include:

- Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

- Purification Techniques : High-performance liquid chromatography (HPLC) and crystallization are often employed to achieve high purity levels necessary for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.